1-Cyclobutylcyclopentane-1-carbaldehyde

Description

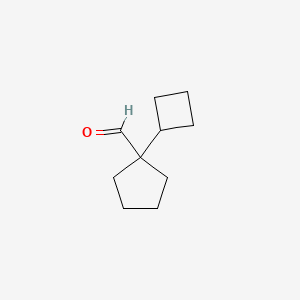

1-Cyclobutylcyclopentane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopentane ring fused with a cyclobutyl substituent and an aldehyde (-CHO) functional group. Carbaldehydes are highly reactive due to the electrophilic aldehyde group, which participates in condensation, oxidation, and nucleophilic addition reactions.

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-cyclobutylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c11-8-10(6-1-2-7-10)9-4-3-5-9/h8-9H,1-7H2 |

InChI Key |

MUNCUBQPYZUGSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C=O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutylcyclopentane-1-carbaldehyde can be achieved through various methods. One common approach involves the formation of the cyclobutyl group followed by its attachment to the cyclopentane ring. This can be done using cyclobutane derivatives and cyclopentane derivatives under specific reaction conditions . For example, cyclobutane can be synthesized by hydrogenating cyclobutene in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The cyclobutyl and cyclopentane rings can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.

Major Products Formed

Oxidation: Cyclobutylcyclopentane-1-carboxylic acid.

Reduction: Cyclobutylcyclopentane-1-methanol.

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

1-Cyclobutylcyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclobutylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclobutyl and cyclopentane rings may influence the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Cyclobutylcyclopentane-1-carbaldehyde (inferred structure) with analogous compounds from the evidence, focusing on molecular properties, substituent effects, and reactivity:

* Inferred molecular formula and weight based on structural analogy.

Substituent Effects on Reactivity

- Cyclobutyl Group: The fused cyclobutyl ring introduces angle strain (≈90° bond angles vs. This strain may reduce thermal stability compared to unstrained analogs like methyl-substituted derivatives .

- Chloromethyl Group : The electron-withdrawing chlorine atom in 1-(Chloromethyl)cyclopentane-1-carbaldehyde polarizes the aldehyde group, enhancing its electrophilicity. This makes the compound highly reactive in nucleophilic substitutions (e.g., Grignard reactions) .

- Butenyl Group : The conjugated double bond in 1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde enables participation in cycloaddition reactions (e.g., Diels-Alder), a property absent in saturated analogs .

Physical and Chemical Properties

- Boiling Points: Limited data are available for cyclopentane-carbaldehydes. However, molecular weight trends suggest higher boiling points for larger substituents (e.g., butenyl vs. methyl) due to increased van der Waals interactions .

- Safety Considerations : While safety data for the target compound are unavailable, analogs like 1-Benzylcyclobutane-1-carboxylic acid () highlight standard precautions for aldehydes, including skin/eye irritation risks .

Biological Activity

1-Cyclobutylcyclopentane-1-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound, with a focus on its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the cyclization of cyclobutyl and cyclopentane derivatives followed by formylation reactions. The synthetic pathway can be summarized as follows:

- Formation of Cyclobutylcyclopentane : Initial reactions involve the formation of the cyclobutyl and cyclopentane framework.

- Formylation : The cyclized compound is then subjected to formylation using reagents such as paraformaldehyde or other aldehydes to introduce the carbaldehyde functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing the disc diffusion method assessed its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 18 | 30 |

| Escherichia coli | 15 | 28 |

| Proteus vulgaris | 12 | 25 |

The results demonstrate that the compound shows promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer potential. A series of in vitro assays were conducted on various cancer cell lines, including breast (MCF-7) and colon (HCT-15) cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | % Inhibition at 100 μM |

|---|---|---|

| MCF-7 | 45 | 70 |

| HCT-15 | 39 | 75 |

The compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as a lead compound for further development in cancer therapy .

Case Studies

Several case studies have been documented to investigate the biological effects of compounds similar to this compound. These studies often focus on:

- Mechanisms of Action : Understanding how the compound interacts with cellular pathways.

- Toxicity Profiles : Evaluating any cytotoxic effects on normal cells alongside cancer cells.

- In Vivo Studies : Assessing efficacy in animal models to determine therapeutic potential.

For instance, one case study highlighted the use of similar aldehyde derivatives in treating autoimmune diseases, noting their ability to modulate immune responses effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.